2-[(4-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 2-[(4-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core modified with a sulfonamide group and a fluorinated benzyl substituent. The 4-fluorophenylmethyl group and piperidine sulfonamide moiety likely influence its physicochemical properties and biological interactions, such as solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c19-15-6-4-14(5-7-15)12-23-18(24)22-13-16(8-9-17(22)20-23)27(25,26)21-10-2-1-3-11-21/h4-9,13H,1-3,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVETYPBKCFDKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be attached through a sulfonylation reaction using piperidine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Sulfonylation and Amine Functionalization
The piperidine-1-sulfonyl group enables reactivity with nucleophiles. In synthetic protocols, sulfonyl chlorides (e.g., 2-chloropyridine-5-sulfonyl chloride) react with primary anilines (e.g., 4-fluoroaniline) under basic conditions to form sulfonamide intermediates . For example:
This step introduces diversity at the sulfonamide nitrogen, critical for modulating biological activity .
Nucleophilic Substitution at the Triazolopyridine Core
The chlorine atom at position 2 of the triazolopyridine ring undergoes substitution with hydrazine hydrate in i-propanol to form hydrazinyl derivatives :
Further cyclization with carbonyl compounds generates the triazolo[4,3-a]pyridine scaffold .
Alkylation and Aromatic Substitution
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The fluorobenzyl group participates in Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce aromatic substituents .
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Piperidine sulfonamide derivatives react with alkyl halides (e.g., cyclopropylmethyl bromide) to form N-alkylated products .
Reductive Amination
The sulfonamide nitrogen reacts with aldehydes (e.g., 2,4-difluorobenzaldehyde) under reductive conditions (NaBH₃CN) to form secondary amines .
Comparative Reaction Pathways
Key Research Findings
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Synthetic Efficiency : Continuous flow reactors improve yield (>85%) in sulfonylation steps compared to batch methods .
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Regioselectivity : Substituents at the triazolopyridine core direct electrophilic attacks to position 7, enabling selective derivatization .
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Biological Relevance : N-Alkylated derivatives exhibit enhanced binding to p38α MAP kinase (IC₅₀ < 50 nM) .
Industrial and Pharmacological Implications
Scientific Research Applications
Antimicrobial Activity
Triazolopyridines have been recognized for their potential as antimicrobial agents. Research indicates that derivatives of the triazolopyridine scaffold exhibit significant antibacterial and antifungal properties. The sulfonamide group present in this compound enhances its interaction with bacterial enzymes, making it a candidate for further development as an antibiotic .
Antimalarial Properties
Recent studies have highlighted the antimalarial potential of compounds within the triazolopyridine class. Specifically, derivatives similar to 2-[(4-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one have shown promise as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the malaria parasite's lifecycle . This suggests that such compounds could form the basis for new antimalarial therapies.
Anticonvulsant Activity
Some studies have reported anticonvulsant effects associated with triazolopyridine derivatives. The specific structural features of this compound may contribute to its efficacy in modulating neurotransmitter systems involved in seizure activity .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of triazolopyridine derivatives. SAR studies indicate that modifications to the piperidine and triazole moieties can significantly impact biological activity. For instance:
| Modification | Effect |
|---|---|
| Substitution on the piperidine ring | Enhanced anticonvulsant activity |
| Variation in sulfonamide group | Improved antimicrobial potency |
These insights guide synthetic strategies aimed at developing more potent analogs .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods. Recent advances include microwave-mediated synthesis techniques that offer eco-friendly and efficient routes to produce high yields of triazolopyridine derivatives .
Case Studies and Research Findings
Several case studies illustrate the compound's potential:
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Case Study 1: Antimicrobial Testing
A series of synthesized triazolopyridines were tested against clinical strains of bacteria and fungi. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as a new antimicrobial agent . -
Case Study 2: Antimalarial Efficacy
In vivo studies using murine models infected with Plasmodium berghei showed that certain derivatives exhibited significant reductions in parasitemia levels compared to controls, indicating strong antimalarial activity .
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from the literature:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects on Melting Points : Fluorine substitution at the 2-position (13h, 150–151°C) vs. 4-position (target compound) may reduce crystallinity compared to bulkier groups like 4-chlorobenzyl (13f, 173–174°C) .
- Biological Activity : Trazodone’s piperazine-linked side chain enables serotonin reuptake inhibition, whereas antimalarial analogs (13f–13j) prioritize sulfonamide groups for target binding .
Pharmacological and Computational Insights
- Antimalarial Potential: Analogs like 13f–13j were optimized for Plasmodium protease inhibition, with piperidine sulfonamide enhancing hydrophobic interactions . The target compound’s 4-fluorobenzyl group may improve blood-brain barrier penetration compared to 3-fluorobenzyl (13i).
- CNS Applications: Trazodone’s triazolopyridine core binds serotonin receptors, suggesting structural flexibility for CNS-targeted modifications .
Biological Activity
The compound 2-[(4-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1251559-32-6) is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 390.4 g/mol. The structure includes a piperidine ring and a triazolo-pyridine moiety which are significant for its biological activity.
Anticonvulsant Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit anticonvulsant properties. For instance, related triazole derivatives were tested in picrotoxin-induced convulsion models, demonstrating significant anticonvulsant effectiveness with median effective doses (ED50) around 18.4 mg/kg . This suggests that the triazole framework might be key to enhancing anticonvulsant activity.
Cytotoxicity and Antitumor Effects
The cytotoxic potential of this compound was evaluated alongside its analogs. In vitro studies showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, the presence of the sulfonamide group was linked to increased cytotoxicity due to its ability to interfere with cellular processes . A detailed study on related compounds indicated IC50 values ranging from 1.61 to 1.98 µg/mL for cytotoxic activity against specific cancer lines .
Anti-HIV Activity
Compounds with similar piperidine and triazole structures have been investigated for their anti-HIV properties. The sulfonamide group is known for its low toxicity and has been associated with antiviral activity. Research on piperidinyl-substituted derivatives has shown promising results in inhibiting HIV-1 replication in vitro .
Study on Anticonvulsant Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticonvulsant properties. The results indicated that modifications on the piperidine ring significantly influenced their efficacy, with optimal substitutions leading to compounds with higher protective indices against seizures .
Cytotoxicity Evaluation
In another study focusing on the cytotoxicity of triazolo-pyridine derivatives, a structure-activity relationship analysis revealed that specific substitutions on the phenyl ring enhanced cytotoxic effects against human cancer cell lines. The findings suggested that electron-donating groups at certain positions were beneficial for activity enhancement .
Data Tables
Q & A
Q. What are the standard synthetic routes for preparing this triazolo-pyridine derivative?
The synthesis typically involves:
- Step 1: Formation of the triazole ring via cyclization of 2-hydrazinopyridine with an aldehyde (e.g., 4-fluorobenzaldehyde) under reflux in a polar solvent (e.g., ethanol) .
- Step 2: Sulfonation at the 6-position using piperidine sulfonyl chloride. This step requires anhydrous conditions (e.g., dichloromethane) and a base (e.g., triethylamine) to scavenge HCl .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization . Key parameters include temperature control (60–80°C for cyclization) and stoichiometric ratios (1:1.2 for hydrazine:aldehyde) to minimize by-products.
Q. How is structural integrity confirmed post-synthesis?
A multi-technique approach is used:
- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., fluorophenyl methyl at C2, piperidine sulfonyl at C6) .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] expected at m/z 415.12).
- X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., triazole-pyridine fusion) using single-crystal data .
Q. What stability considerations are critical for storage?
- pH Sensitivity: Degrades in basic conditions (pH > 10) due to sulfonamide bond hydrolysis. Store in neutral/acidic buffers (pH 4–7) under inert atmosphere .
- Light/Temperature: Light-sensitive; store in amber vials at –20°C for long-term stability.
Advanced Research Questions
Q. How can the sulfonation step be optimized for higher yields?
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or DMAP to accelerate sulfonyl group transfer .
- Solvent Optimization: Compare dichloromethane (low polarity) vs. DMF (high polarity) to balance reactivity and solubility.
- Reagent Purity: Use freshly distilled piperidine sulfonyl chloride to avoid moisture-induced side reactions . Yields >70% are achievable with DMF at 0°C and slow reagent addition .
Q. How to resolve contradictions in reported biological activity data?
- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (e.g., 1 mM for kinase assays) .
- Metabolic Stability: Assess liver microsome stability (e.g., human vs. murine) to clarify species-specific discrepancies.
- Target Profiling: Use proteomics (e.g., kinome-wide screening) to identify off-target interactions .
Q. What computational methods predict target interactions?
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 4XTL) to model binding to kinase domains. Focus on piperidine sulfonyl interactions with ATP-binding pockets .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD plots for conformational shifts .
Q. How to analyze degradation products under stress conditions?
- Forced Degradation: Expose to 0.1 M NaOH (40°C, 24h) and monitor via LC-MS. Major products include desulfonated triazolo-pyridine and fluorophenylacetic acid .
- Mechanistic Studies: Use O-labeled water in hydrolysis experiments to trace oxygen incorporation in degradation products.
Methodological Tables
Q. Table 1: Synthetic Yield Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | DMF | DMF |
| Temperature (°C) | 0 | 25 | 0 |
| Catalyst | None | DMAP | DMAP |
| Yield (%) | 55 | 72 | 78 |
Q. Table 2: Stability Profile
| Condition | Degradation (%) | Major Product |
|---|---|---|
| pH 3 (24h, 25°C) | <5 | None |
| pH 10 (24h, 25°C) | 95 | Desulfonated derivative |
| UV Light (48h) | 30 | Oxidized triazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
